TFA-Gly-OH

Description

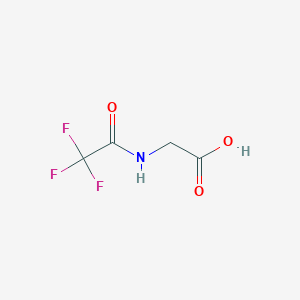

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAXXCBMQJNCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191672 | |

| Record name | N-(Trifluoroacetyl)aminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-70-0 | |

| Record name | N-(Trifluoroacetyl)aminoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 383-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Trifluoroacetyl)aminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoroacetamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to TFA-Gly-OH for Researchers and Drug Development Professionals

Introduction

N-(Trifluoroacetyl)glycine, commonly abbreviated as TFA-Gly-OH, is a synthetic derivative of the amino acid glycine. It is characterized by the presence of a trifluoroacetyl (TFA) group attached to the amino group of glycine. This modification makes this compound a valuable building block in organic and medicinal chemistry, particularly in the field of peptide synthesis and drug design. The trifluoroacetyl group serves as a protective group for the amine functionality, allowing for selective reactions at the carboxylic acid end of the molecule. Its unique properties, conferred by the highly electronegative fluorine atoms, also make it a subject of interest for creating novel therapeutic agents with enhanced stability and bioavailability. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and relevant experimental protocols.

Core Properties and Data Presentation

This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]acetic acid | [1] |

| Synonyms | N-(Trifluoroacetyl)glycine, 2-(2,2,2-Trifluoroacetamido)acetic acid | [1] |

| CAS Number | 383-70-0 | [1] |

| Molecular Formula | C4H4F3NO3 | [1] |

| Molecular Weight | 171.07 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 117-121 °C | |

| Boiling Point | 291.6 °C | |

| Density | 1.534 g/cm³ | |

| Purity (Typical) | ≥ 99% (by HPLC) |

Table 2: Solubility Profile of this compound and Related Compounds

| Solvent | This compound Solubility | Glycine Solubility | Notes |

| Water | Soluble | High | The trifluoroacetyl group can affect solubility depending on the pH. |

| Methanol | Soluble | Moderate | Glycine solubility decreases with increasing methanol concentration in water-methanol mixtures. |

| Ethanol | Soluble | Low | |

| Dimethylformamide (DMF) | Soluble | Poor | This compound is expected to be soluble due to its use in SPPS, where DMF is a common solvent. |

| Dichloromethane (DCM) | Soluble | Insoluble | Glycine is noted to be insoluble in DCM, while this compound can be used in DCM for certain reactions.[2] |

| N-Methylpyrrolidone (NMP) | Soluble | - | NMP is a common solvent for SPPS and is known to dissolve a wide range of organic compounds.[3] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research. Below are key experimental protocols.

Protocol 1: In Situ Synthesis of this compound and its Application in Friedel-Crafts Acylation

This protocol describes the one-pot synthesis of this compound from glycine and its subsequent use as an acylating agent.

Materials:

-

Glycine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Dichloromethane (DCM)

-

Ferrocene (or other aromatic substrate)

-

Trifluoromethanesulfonic acid (TfOH)

-

Stirring apparatus

-

Anhydrous reaction vessel

Procedure:

-

In an anhydrous reaction vessel, mix 1 mmol of glycine with 2 mmol of trifluoroacetic anhydride.

-

Stir the mixture for 15 minutes under anhydrous conditions. This step protects the amino group of glycine and forms the acyl trifluoroacetate, effectively generating this compound in situ.[2][4]

-

To the mixture, add anhydrous dichloromethane, followed by 1 mmol of ferrocene and 1 mmol of triflic acid (TfOH).[2][4]

-

Stir the reaction mixture for 1 hour at ambient temperature.[2][4]

-

Upon completion, the reaction can be worked up to isolate the N-trifluoroacetyl-protected amidoketone product.[2]

Protocol 2: Incorporation of an Amino Acid into a Peptide Chain using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling an amino acid, which can be adapted for this compound, onto a growing peptide chain on a solid support. This example uses Fmoc-chemistry.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

Resin with a deprotected amino group (e.g., H-Tyr(tBu)-Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Coupling agent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

Fritted syringe reaction vessel

-

Shaker/agitator

Procedure:

-

Activation of the Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 0.5 mmol), HBTU (0.49 mmol), and DIPEA (1.0 mmol) in approximately 3 mL of DMF. Allow this activation mixture to pre-activate for 5-10 minutes.[5]

-

Coupling Reaction: Add the activated amino acid solution to the resin which has a free amino group. Agitate the reaction mixture for 1-2 hours at room temperature to allow for the coupling of the new amino acid to the N-terminus of the peptide chain.[5]

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (typically 5 times with 5 mL each) to remove any unreacted reagents and byproducts.[5]

-

Confirmation of Coupling (Optional): A Kaiser test can be performed on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling reaction.[5]

Protocol 3: Cleavage of the Trifluoroacetyl (TFA) Protecting Group

The TFA group is known to be labile under mild basic conditions, allowing for its selective removal.

Materials:

-

Peptide with an N-terminal TFA-glycine residue

-

Aqueous piperidine solution

-

Reaction vessel

Procedure:

-

Treat the TFA-protected peptide with an aqueous solution of piperidine.

-

The reaction can be carried out at room temperature. The duration may vary depending on the specific peptide sequence, with some reports indicating complete deprotection within 24 hours.[6]

Applications in Research and Drug Development

The primary application of this compound is as a protected amino acid in Solid-Phase Peptide Synthesis (SPPS) . The TFA group effectively masks the N-terminal amine, preventing it from participating in unwanted side reactions during the sequential addition of other amino acids to the growing peptide chain.[7]

In the broader context of drug development , the introduction of a trifluoroacetyl group into a molecule can significantly alter its physicochemical and biological properties. The high electronegativity of the fluorine atoms can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of a drug.

-

Modulate Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Influence Binding Affinity: The electronic properties of the trifluoromethyl group can alter the way a molecule interacts with its biological target, potentially leading to increased binding affinity and potency.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, the use of trifluoroacetylated building blocks is a common strategy in medicinal chemistry for the development of novel therapeutics, including peptide-based drugs and other small molecules.

Mandatory Visualizations

Diagram 1: Synthesis of this compound

Caption: In situ synthesis of this compound from glycine and trifluoroacetic anhydride.

Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Conclusion

This compound is a versatile and important reagent for chemical researchers and drug development professionals. Its primary utility as a protected amino acid in peptide synthesis is well-established, and the unique properties conferred by the trifluoroacetyl group offer significant potential for the design of novel therapeutics with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in the laboratory. As the demand for more stable and potent peptide-based drugs continues to grow, the strategic use of building blocks like this compound will remain a key aspect of modern medicinal chemistry.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 383-70-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to N-(Trifluoroacetyl)glycine (TFA-Gly-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Trifluoroacetyl)glycine, commonly abbreviated as TFA-Gly-OH, is a derivative of the amino acid glycine. It is formally the product of the condensation of glycine's amino group with the carboxyl group of trifluoroacetic acid (TFA)[1][2]. This compound serves as a crucial building block and intermediate in various fields, most notably in peptide synthesis and medicinal chemistry. The incorporation of the trifluoroacetyl group provides a means to temporarily protect the N-terminus of glycine during chemical reactions and introduces a trifluoromethyl moiety, a feature known to enhance the metabolic stability and bioavailability of pharmaceutical compounds[3]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.

Chemical Structure and Identification

This compound is characterized by a glycine backbone with its amino group acylated by a trifluoroacetyl group. This structure makes it a valuable reagent for introducing both the glycine scaffold and the trifluoroacetyl moiety into target molecules[3].

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 383-70-0 | [1][4][5] |

| Molecular Formula | C₄H₄F₃NO₃ | [1][5] |

| Molecular Weight | 171.07 g/mol | [1][3] |

| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]acetic acid | [2] |

| Synonyms | N-(Trifluoroacetyl)glycine, TFA-Glycine, 2-(2,2,2-Trifluoroacetamido)acetic acid | [1] |

| InChI Key | IFAXXCBMQJNCCF-UHFFFAOYSA-N | [3][4][5] |

| SMILES | C(C(=O)O)NC(=O)C(F)(F)F |[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White solid / crystalline powder | [1] |

| Melting Point | 120-121 °C | [1] |

| Boiling Point | 291.6 °C | [1] |

| Density | 1.534 g/cm³ | [1] |

| Flash Point | 130 °C | [1] |

| pKa (Predicted) | 2.99 ± 0.10 | [1] |

| Solubility | Chloroform, DMSO | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

| logP (Octanol/Water) | -0.250 (Crippen Calculated) | [6] |

| Water Solubility (log₁₀WS) | -0.22 (Crippen Calculated) | [6] |

| Enthalpy of Vaporization | 57.36 kJ/mol (Joback Calculated) | [6] |

| Enthalpy of Fusion | 20.33 kJ/mol (Joback Calculated) |[6] |

Synthesis and Manufacturing

This compound is typically synthesized through the trifluoroacetylation of glycine. A common and effective laboratory-scale method involves the reaction of glycine with an acylating agent like ethyl trifluoroacetate in the presence of a base.

References

- 1. N-(Trifluoroacetyl)glycine | 383-70-0 [chemicalbook.com]

- 2. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 383-70-0 | Benchchem [benchchem.com]

- 4. N-Trifluoroacetyl glycine [webbook.nist.gov]

- 5. N-Trifluoroacetyl glycine [webbook.nist.gov]

- 6. N-Trifluoroacetyl glycine (CAS 383-70-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 2-(2,2,2-Trifluoroacetamido)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,2,2-Trifluoroacetamido)acetic acid, also known as N-Trifluoroacetylglycine, is a valuable synthetic intermediate with significant applications in medicinal chemistry, peptide synthesis, and agrochemical development. The presence of the trifluoroacetyl group imparts unique properties, including enhanced reactivity, solubility, and lipophilicity, making it a versatile building block for the synthesis of complex molecules and fluorinated drug candidates. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current and potential applications in scientific research and drug discovery.

Chemical and Physical Properties

2-(2,2,2-Trifluoroacetamido)acetic acid is a white crystalline powder. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄F₃NO₃ | [1] |

| Molecular Weight | 171.07 g/mol | [1] |

| Melting Point | 120–121 °C | [1] |

| Boiling Point | 291.6 °C | [1] |

| Density | 1.534 g/cm³ | [1] |

| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]acetic acid |

Synthesis of 2-(2,2,2-Trifluoroacetamido)acetic Acid

A common and effective method for the synthesis of 2-(2,2,2-Trifluoroacetamido)acetic acid involves the reaction of glycine with ethyl trifluoroacetate in the presence of a base.

Experimental Protocol

Materials:

-

Glycine

-

Ethyl trifluoroacetate

-

Triethylamine

-

Methanol

-

Water

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Procedure: [2]

-

To a solution of glycine (22 mmol) in methanol (22 mL), add triethylamine (33 mmol, 1.5 eq.).

-

Stir the mixture for 5 minutes at room temperature.

-

Add ethyl trifluoroacetate (29 mmol, 1.3 eq.) to the reaction mixture.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Remove the solvent by rotary evaporation.

-

Dissolve the remaining residue in water (35 mL).

-

Acidify the aqueous solution with concentrated hydrochloric acid (4 mL).

-

Stir the acidified mixture for 15 minutes.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate by rotary evaporation to yield the final product.

-

The product can be further dried under high vacuum.

Synthesis Workflow

Caption: Synthesis workflow for 2-(2,2,2-Trifluoroacetamido)acetic acid.

Applications in Research and Development

2-(2,2,2-Trifluoroacetamido)acetic acid serves as a versatile building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The trifluoroacetyl (TFA) group can be used as a protecting group for the amino function of amino acids in peptide synthesis. While not as common as Boc or Fmoc protecting groups, the TFA group offers alternative deprotection conditions. Furthermore, N-trifluoroacetylated amino acids, including N-trifluoroacetylglycine, can be activated and used in peptide coupling reactions. For instance, N-trifluoroacetylglycine thiophenyl ester has been used for the synthesis of the dipeptide N-trifluoroacetylglycyl-D,L-phenylalanine.[3]

Intermediate in Pharmaceutical and Agrochemical Synthesis

Enzyme Substrate for Kinetic Studies

N-Trifluoroacetylglycine is a known substrate for the enzyme Acylase I. The hydrolysis of the trifluoroacetyl group can be conveniently monitored in real-time using ¹⁹F NMR spectroscopy. This application provides a valuable tool for studying enzyme kinetics and inhibition. The progress of the reaction is followed by observing the conversion of the ¹⁹F NMR signal of the trifluoroacetyl moiety in the substrate to the signal of trifluoroacetic acid, the product.[4][5]

Building Block in Organic Synthesis

Beyond peptide synthesis, 2-(2,2,2-Trifluoroacetamido)acetic acid and its derivatives are utilized as building blocks in more complex organic syntheses. The trifluoroacetyl group can act as a transient protecting group, enabling selective modifications at other parts of the molecule. For example, N-trifluoroacetyl-protected amino acids have been used as acyl donors in Friedel-Crafts reactions.

Logical Relationships in Application

Caption: Key properties and resulting applications of the core compound.

Conclusion

2-(2,2,2-Trifluoroacetamido)acetic acid is a synthetic intermediate of growing importance in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis and the advantageous properties imparted by the trifluoroacetyl group make it a valuable tool for researchers and drug development professionals. Further exploration of its utility as a building block for novel bioactive molecules is warranted and holds promise for the development of new therapeutic agents and agrochemicals.

References

N-(Trifluoroacetyl)glycine (TFA-Gly-OH): A Comprehensive Technical Guide for Researchers

Introduction:

N-(Trifluoroacetyl)glycine (TFA-Gly-OH), identified by the CAS number 383-70-0, is a synthetically versatile amino acid derivative.[1][2] Its structure, featuring a trifluoroacetyl group attached to the nitrogen atom of glycine, imparts unique chemical properties that make it a valuable building block in various scientific and drug development applications. The electron-withdrawing nature of the trifluoroacetyl group enhances the reactivity of the glycine moiety, making it a useful tool in organic synthesis, particularly in peptide chemistry and the construction of complex molecular architectures. This technical guide provides an in-depth overview of the core uses of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant chemical and biological pathways.

Core Applications of this compound

The primary utility of N-(Trifluoroacetyl)glycine lies in its application as a specialized building block and intermediate in organic synthesis. Its key areas of use include:

-

Peptide Synthesis: The trifluoroacetyl (TFA) group can serve as a protecting group for the N-terminus of amino acids and peptides during solid-phase peptide synthesis (SPPS).[3] While less common than Fmoc or Boc protecting groups, the TFA group offers alternative deprotection conditions, which can be advantageous in the synthesis of complex peptides.

-

Friedel-Crafts Reactions: N-acylamino acids, including TFA-protected glycine, are effective acylating agents in Friedel-Crafts reactions to form carbon-carbon bonds with aromatic compounds.[4] This reaction is pivotal in the synthesis of various pharmaceutical intermediates and other specialty chemicals.

-

Synthesis of Specialty Chemicals: The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and bioavailability, make this compound an attractive starting material for the synthesis of novel agrochemicals and pharmaceuticals.

Quantitative Data

The following table summarizes the quantitative data from a study on the Friedel-Crafts acylation of ferrocene where N-(Trifluoroacetyl)glycine is generated in situ. This reaction highlights the utility of this compound as a reactive intermediate.

| Entry | Reactant 1 (Amino Acid) | Reactant 2 (Acylating Agent) | Product | Yield (%) | Reference |

| 1 | Glycine | Trifluoroacetic anhydride (TFAA) | N-(trifluoroacetyl)aminoacetylferrocene | low | [4] |

| 2 | β-Alanine | Trifluoroacetic anhydride (TFAA) | N-trifluoroacetyl-β-aminopropionylferrocene | 91 | [5] |

Experimental Protocols

Friedel-Crafts Acylation of Ferrocene with in situ Generated N-(Trifluoroacetyl)glycine

This protocol describes the acylation of ferrocene with glycine, where N-(Trifluoroacetyl)glycine is formed as a reactive intermediate.

Materials:

-

Glycine

-

Trifluoroacetic anhydride (TFAA)

-

Ferrocene

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

-

In a dry reaction flask under an inert atmosphere, suspend glycine (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Add trifluoroacetic anhydride (2.0 mmol) to the suspension and stir for 15 minutes at room temperature. This step generates N-(Trifluoroacetyl)glycine in situ.

-

In a separate flask, dissolve ferrocene (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Add the ferrocene solution to the reaction mixture.

-

Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (1.0 mmol).

-

Allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for N-Terminal Protection with Trifluoroacetyl Group in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for introducing a trifluoroacetyl group at the N-terminus of a resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Ethyl trifluoroacetate

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin-bound peptide in DMF.

-

Treat the resin with a solution of triethylamine in DMF to neutralize the resin.

-

Slowly add an excess of ethyl trifluoroacetate to the resin suspension.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DMF, followed by dichloromethane, to remove excess reagents and byproducts.

-

The N-terminally trifluoroacetylated peptide is now ready for the next step in the synthesis or for cleavage from the resin.

Visualizations

Experimental Workflow: Friedel-Crafts Acylation

The following diagram illustrates the workflow for the Friedel-Crafts acylation of ferrocene using in situ generated N-(Trifluoroacetyl)glycine.

Signaling Pathway: A Representative N-Acyl Glycine Pathway

While this compound is not a known signaling molecule, other N-acyl glycines, such as N-arachidonoyl glycine (NAGly) and N-oleoyl glycine, are endogenous signaling lipids.[6][7] They are part of the endocannabinoid system and are involved in various physiological processes. The following diagram illustrates a representative signaling pathway for N-acyl glycines, focusing on the activation of a G protein-coupled receptor (GPCR) and downstream signaling cascades.

References

- 1. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Trifluoroacetyl glycine [webbook.nist.gov]

- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Weight of N-(Trifluoroacetyl)glycine (TFA-Gly-OH)

This technical guide provides a detailed breakdown of the molecular weight of N-(Trifluoroacetyl)glycine (this compound), a compound frequently utilized in peptide chemistry and as a building block in the synthesis of more complex molecules. This document outlines the chemical formula, the contribution of each element to the total molecular weight, and a structural representation.

Chemical Structure and Formula

N-(Trifluoroacetyl)glycine is a derivative of the amino acid glycine where a trifluoroacetyl group (CF₃CO-) is attached to the amino group. This modification is often employed to protect the amino group during chemical synthesis.

The chemical formula for N-(Trifluoroacetyl)glycine is C₄H₄F₃NO₃ .

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The atomic weights are based on the isotopic composition of the elements.

Data Presentation: Elemental Composition and Molecular Weight

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 4 | 1.008[1][2] | 4.032 |

| Fluorine | F | 3 | 18.998[3] | 56.994 |

| Nitrogen | N | 1 | 14.007[4][5] | 14.007 |

| Oxygen | O | 3 | 15.999[6][7] | 47.997 |

| Total | 171.074 |

The calculated molecular weight of N-(Trifluoroacetyl)glycine is 171.074 g/mol . This value is consistent with figures found in chemical supplier catalogs and databases.[8][9][10][]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically not performed experimentally in a routine laboratory setting. Instead, it is calculated based on the chemical formula and the standard atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

For experimental verification, a common technique is Mass Spectrometry .

Protocol for Molecular Weight Verification by Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of a weak acid like formic acid to promote ionization.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of gas-phase ions.

-

Mass Analysis: The generated ions are then guided into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio.

-

Data Interpretation: For this compound, one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 172.082. Depending on the ionization conditions, other adducts (e.g., [M+Na]⁺) might also be observed at higher m/z values. The high-resolution mass of the molecule can be used to confirm its elemental composition.

Mandatory Visualization: Molecular Structure

The following diagram illustrates the chemical structure of N-(Trifluoroacetyl)glycine.

Caption: Chemical structure of N-(Trifluoroacetyl)glycine (this compound).

References

- 1. quora.com [quora.com]

- 2. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 3. byjus.com [byjus.com]

- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 5. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. princeton.edu [princeton.edu]

- 7. quora.com [quora.com]

- 8. This compound | 383-70-0 [sigmaaldrich.com]

- 9. This compound | 383-70-0 | Benchchem [benchchem.com]

- 10. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of N-Trifluoroacetyl-Glycine (TFA-Gly-OH) in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of N-Trifluoroacetyl-glycine (TFA-Gly-OH) in synthetic chemistry. While the trifluoroacetyl (TFA) group is widely recognized for its use in peptide cleavage from solid supports, its application as a protecting group for amino acids like glycine offers a unique set of advantages and challenges. This document provides a comprehensive overview of this compound, including its synthesis, application in peptide and peptidomimetic development, detailed experimental protocols, and its relevance in modulating biological pathways.

Introduction to this compound: A Versatile Building Block

N-Trifluoroacetyl-glycine (this compound) is a derivative of the simplest amino acid, glycine, where the amino group is protected by a trifluoroacetyl moiety. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the amide bond, rendering the TFA protecting group labile under basic conditions.[1] This characteristic positions this compound as a valuable tool in synthetic strategies that require orthogonal protection schemes, particularly in the synthesis of complex peptides and peptidomimetics where acid-sensitive protecting groups are employed elsewhere in the molecule.[2]

The incorporation of fluorinated motifs, such as the trifluoroacetyl group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Therefore, this compound not only serves as a protected amino acid but also as a building block for introducing fluorine into bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization in synthetic workflows.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 171.07 g/mol | [3] |

| CAS Number | 383-70-0 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents (e.g., DMF, DCM) and aqueous base. | |

| pKa | The carboxylic acid pKa is expected to be lower than that of unprotected glycine due to the electron-withdrawing TFA group. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃/TFA | ~4.2-4.5 | d | -CH₂- |

| ~7.0-7.5 | br s | -NH- | ||

| ¹³C NMR | CDCl₃/TFA | ~41 | - | -CH₂- |

| ~116 (q, J ≈ 288 Hz) | q | -CF₃ | ||

| ~157 (q, J ≈ 37 Hz) | q | TFA C=O | ||

| ~172 | - | COOH | ||

| ¹⁹F NMR | CDCl₃/TFA | ~-76 | s | -CF₃ |

Note: Exact chemical shifts can vary depending on the solvent and concentration. The data presented is an estimation based on typical values for similar compounds.[4][5]

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum of this compound methyl ester exhibits characteristic fragmentation patterns.[6] Key fragments arise from:

-

α-cleavage: Loss of the methoxycarbonyl radical (-•COOCH₃) to form a resonance-stabilized cation.

-

McLafferty rearrangement: If applicable, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

-

Loss of CF₃: Fragmentation of the trifluoroacetyl group.

Understanding these fragmentation patterns is essential for the structural elucidation of molecules incorporating the this compound moiety.[7][8][9][10]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS), its subsequent deprotection, and final cleavage from the resin.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a representative procedure for the manual synthesis of a model tripeptide (e.g., Ala-Gly-Phe) on a Rink Amide resin, incorporating this compound.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Phe-OH

-

This compound

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1 M solution of 1,8-Diazabicycloundec-7-ene (DBU) in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Workflow Diagram for SPPS using this compound:

Procedure:

-

Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a fritted syringe.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (this compound):

-

Deprotect the N-terminal Fmoc group of phenylalanine with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin with DMF and DCM.

-

Pre-activate this compound (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

TFA Group Deprotection:

-

Treat the resin with a 1 M solution of DBU in DMF for 30 minutes.

-

Wash the resin thoroughly with DMF and DCM. A Kaiser test should be performed to confirm the presence of a free amine.

-

-

Third Amino Acid Coupling (Fmoc-Ala-OH):

-

Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Deprotect the N-terminal Fmoc group of alanine with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and analytical HPLC.

-

Comparative Overview of N-Protecting Groups for Glycine

| Feature | This compound | Fmoc-Gly-OH | Boc-Gly-OH |

| Deprotection Condition | Basic (e.g., dilute piperidine, DBU)[1] | Basic (20% piperidine in DMF)[14] | Acidic (e.g., 50% TFA in DCM)[15] |

| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, Trt). | Orthogonal to acid-labile side-chain protecting groups. | Not orthogonal to acid-labile side-chain protecting groups. |

| Potential Side Reactions | Risk of trifluoroacetylation of free amines if TFA is present during neutralization steps.[16][17] | Diketopiperazine formation, especially in Gly-Pro sequences. | Acid-catalyzed side reactions with sensitive residues (e.g., Trp). |

| Cost | Generally higher than Fmoc-Gly-OH and Boc-Gly-OH. | Moderate. | Relatively low. |

| Use Case | Synthesis of peptides with acid-sensitive moieties. Introduction of a fluorinated group. | Standard SPPS. | Standard SPPS, particularly for large-scale synthesis. |

This compound in Drug Discovery and Development

The unique properties of N-acylated glycines, including this compound, make them attractive building blocks in drug discovery, particularly for the development of peptidomimetics.

Peptidomimetic Drug Discovery Workflow

The development of a peptidomimetic from a lead peptide is a multi-step process. This compound can be introduced during the lead optimization phase to enhance stability or modulate activity.

Case Study: N-Acyl Glycines as Modulators of Glycine Receptors

Recent studies have identified N-acyl glycines as positive allosteric modulators of glycine receptors (GlyRs), which are inhibitory ligand-gated ion channels crucial for regulating neuronal excitability in the spinal cord and brainstem.[18][19] Dysregulation of GlyR function has been implicated in chronic pain states, making them a promising target for novel analgesics.[7][20]

N-acyl glycines, structurally similar to this compound, have been shown to potentiate glycine-induced currents in GlyRs.[18] This suggests that peptidomimetics incorporating N-acylated glycine residues could be developed as novel therapeutics for chronic pain.

Signaling Pathway Diagram: Allosteric Modulation of Glycine Receptor

Conclusion

This compound represents a specialized yet valuable building block in the synthetic chemist's toolbox. Its key feature, the base-labile TFA protecting group, allows for its strategic incorporation in orthogonal peptide synthesis schemes, particularly when acid-sensitive functionalities are present. While not as commonly employed as its Fmoc or Boc counterparts, the ability to introduce a trifluoroacetyl moiety can be advantageous in the design of peptidomimetics with enhanced pharmacological properties. The successful application of this compound requires a thorough understanding of its reactivity, particularly the conditions for its selective deprotection. As the demand for more complex and stable peptide-based therapeutics grows, the strategic use of building blocks like this compound will likely become increasingly important in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 383-70-0 | Benchchem [benchchem.com]

- 4. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS | MDPI [mdpi.com]

- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain [frontiersin.org]

The Cornerstone of Modern Analysis and Synthesis: A Technical Guide to Trifluoroacetylated Amino Acids

For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals on the fundamentals of trifluoroacetylated amino acids. This whitepaper delves into the core principles, experimental protocols, and critical applications of this pivotal chemical modification in analytical chemistry and pharmaceutical development.

Introduction: The Versatility of the Trifluoroacetyl Group

Trifluoroacetylation is a chemical modification that introduces a trifluoroacetyl (TFA) group, -C(O)CF₃, onto an amino acid, primarily at the α-amino group. This process dramatically alters the physicochemical properties of the amino acid, rendering it more volatile and less polar.[1] These changes are fundamental to a range of applications, from enhancing analytical detection to serving as a crucial protecting group in complex chemical syntheses.[1][2] The trifluoroacetyl group is typically introduced using trifluoroacetic anhydride (TFAA), a highly reactive and volatile reagent.[3] The electron-withdrawing nature of the trifluoromethyl (CF₃) group is key to the utility of TFA derivatives, influencing stability, reactivity, and analytical behavior.[4]

Properties of Trifluoroacetylated Amino Acids

The introduction of a TFA group imparts several key properties that are exploited in various scientific disciplines:

-

Increased Volatility: The TFA group significantly reduces the polarity of the amino acid, making the derivative more volatile. This is a critical property for gas chromatography (GC) analysis, as it allows the amino acids to be vaporized and separated at lower temperatures.[1][3]

-

Enhanced Thermal Stability: TFA derivatives of amino acids are generally stable at the temperatures required for GC analysis, ensuring accurate quantification without degradation.[5]

-

Improved Chromatographic Resolution: The derivatization process minimizes peak tailing and improves the separation of individual amino acids in a complex mixture during gas chromatography.[1]

-

Suitability for Electron Capture Detection (ECD): The presence of fluorine atoms makes TFA derivatives highly responsive to ECD, a sensitive detection method used in gas chromatography.[5]

-

Use as a Protecting Group: In peptide synthesis, the TFA group can be used to temporarily block the reactive amino group to prevent unwanted side reactions.[2] It is known for its stability under certain conditions and can be removed under mild basic conditions.[2][6][7]

Synthesis and Preparation

The most common method for the preparation of N-trifluoroacetylated amino acids is the reaction with trifluoroacetic anhydride (TFAA).[1][8] The reaction is typically rapid and efficient. For analytical purposes, especially for GC-MS, a two-step derivatization is often employed where the carboxylic acid group is first esterified (e.g., to a methyl or n-butyl ester) followed by N-trifluoroacetylation of the amino group.[9][10]

Alternatively, reagents like S-ethyltrifluorothioacetate or S-dodecyltrifluorothioacetate can be used for trifluoroacetylation under aqueous conditions, offering an operationally simple and odor-free procedure.[11][12] These methods can provide good to excellent yields of the N-trifluoroacetyl derivatives.[11][12]

Table 1: Comparison of Common Trifluoroacetylation Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Anhydride (TFAA) | Anhydrous organic solvent (e.g., dichloromethane, acetonitrile) | Highly reactive, volatile, no acidic byproducts.[3] | Moisture sensitive, corrosive.[1][13] |

| Ethyl Trifluoroacetate | Methanol, triethylamine | Mild conditions, suitable for solution-phase synthesis.[14] | Slower reaction times compared to TFAA.[15] |

| S-dodecyltrifluorothioacetate | Aqueous, pH 10 | Odor-free, good yields under aqueous conditions.[11][12] | Requires synthesis of the reagent. |

Analytical Applications

The primary analytical application of trifluoroacetylated amino acids is in their separation and quantification by gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[10][16] This technique is a cornerstone of metabolomics and proteomics research, enabling the precise measurement of amino acid profiles in various biological samples.

Experimental Workflow: GC-MS Analysis of Amino Acids

The following diagram illustrates a typical workflow for the analysis of amino acids in a biological sample using trifluoroacetylation followed by GC-MS.

Table 2: Typical GC-MS Parameters for TFAA-Amino Acid Analysis

| Parameter | Typical Setting |

| GC Column | HP-5 UI capillary column (30 m × 0.25 mm × 0.25 µm)[16] |

| Carrier Gas | Helium at a constant flow of 1 mL/min[16] |

| Injector Temperature | 280 °C[16] |

| Oven Program | Initial 120 °C (1 min), ramp at 60 °C/min to 300 °C (2 min)[16] |

| MS Ionization | Electron Ionization (EI) at 70 eV[16] |

| Mass Scan Range | m/z 50–400[16] |

Applications in Drug Development and Peptide Synthesis

In the realm of drug development, trifluoroacetylated amino acids play a dual role. The incorporation of trifluoromethyl groups into amino acids can enhance the metabolic stability and bioavailability of peptide-based drugs.[4] The CF₃ group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the drug's in vivo half-life.[4]

Furthermore, the trifluoroacetyl group serves as a valuable N-terminal protecting group in solid-phase peptide synthesis (SPPS).[14] It is stable to the acidic conditions often used for the removal of other protecting groups like Boc (tert-butoxycarbonyl), making it an "orthogonal" protecting group.[6][7] The TFA group can be cleaved under mild basic conditions, for example, using piperidine or sodium hydroxide.[2]

Logical Relationship: Orthogonal Protection Strategy in SPPS

The diagram below outlines the concept of using the TFA group in an orthogonal protection strategy during solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: N-Trifluoroacetylation of Amino Acids for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific amino acids or sample matrices.[5]

-

Sample Preparation: To 1-10 mg of the dried amino acid sample (or protein hydrolysate) in a reaction vial, add 1 mL of an esterifying agent (e.g., 3 M HCl in n-butanol).

-

Esterification: Cap the vial tightly and heat at 100°C for 15-30 minutes. Cool to room temperature and evaporate the reagent under a gentle stream of dry nitrogen.

-

Acylation: Add 100 µL of an acylating agent (e.g., trifluoroacetic anhydride) and 200 µL of a suitable solvent (e.g., dichloromethane).

-

Reaction: Cap the vial and heat at 150°C for 5-10 minutes.

-

Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. An aliquot of the reaction mixture can be directly injected.[5]

Protocol 2: Trifluoroacetylation under Aqueous Conditions

This protocol is adapted from a procedure using S-dodecyltrifluorothioacetate.[11]

-

Dissolution: Dissolve the amino acid (e.g., 2.46 mmol) in 2.5 mL of water.

-

pH Adjustment: Adjust the pH of the solution to 10 using 1 N NaOH.

-

Reagent Addition: Add the S-alkyltrifluorothioacetate reagent (e.g., S-dodecyltrifluorothioacetate).

-

Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by the drop in pH. Maintain the pH between 9 and 10 by the addition of 1 N NaOH.

-

Workup: Once the reaction is complete, acidify the aqueous solution to pH 2 with concentrated HCl. Extract the N-trifluoroacetylated amino acid with an organic solvent (e.g., ethyl acetate).

-

Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Conclusion

Trifluoroacetylated amino acids are indispensable tools in modern chemical and biomedical research. Their enhanced volatility and stability make them ideal derivatives for sensitive and robust analysis by gas chromatography.[9][17] In the pharmaceutical industry, the trifluoroacetyl group serves not only as a critical protecting group in the complex art of peptide synthesis but also as a means to improve the pharmacokinetic properties of peptide-based therapeutics.[2][4] A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist working in these advanced fields.

References

- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]

- 8. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 14. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Gas-liquid chromatography of trifluoroacetylated amino acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Solid N-(Trifluoroacetyl)glycine (TFA-Gly-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the known and anticipated physical properties of solid N-(Trifluoroacetyl)glycine (TFA-Gly-OH), a key building block in peptide synthesis and drug development. While extensive public data on this specific molecule is limited, this document compiles available information and presents data from closely related compounds to offer a comprehensive profile. It includes detailed experimental protocols for key characterization techniques and visual workflows to guide researchers in their own analyses.

Introduction

N-(Trifluoroacetyl)glycine (this compound), with the CAS Number 383-70-0, is the N-acylated derivative of glycine, the simplest proteinogenic amino acid. The incorporation of the trifluoroacetyl group imparts unique properties, including increased hydrophobicity and altered chemical reactivity, making it a valuable synthon in medicinal chemistry and peptide science. A thorough understanding of its solid-state physical properties is critical for applications in synthesis, formulation, and quality control.

This guide summarizes the core physical characteristics of this compound. It is important to note that while some fundamental properties are documented, a comprehensive public dataset from peer-reviewed literature is scarce. Therefore, this guide also provides expected values and representative data from analogous N-acyl amino acids to create a robust predictive profile. Detailed methodologies for the analytical techniques discussed are provided to enable researchers to perform their own characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. The melting point indicates a crystalline solid with moderate thermal stability.

| Property | Value | Source |

| Chemical Formula | C₄H₄F₃NO₃ | [1] |

| Molecular Weight | 171.07 g/mol | [1] |

| CAS Number | 383-70-0 | [1] |

| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]acetic acid | [1] |

| Synonyms | N-(Trifluoroacetyl)glycine, 2-(2,2,2-Trifluoroacetamido)acetic acid | [1] |

| Physical Form | Solid | - |

| Melting Point | 120-121 °C | - |

| Boiling Point | 291.6 °C at 760 mmHg | - |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features and provides representative experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.9 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~9.5 | Triplet | 1H | Amide (-NH) |

| ~4.0 | Doublet | 2H | Methylene (-CH₂) |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~171 | Carboxylic Carbonyl (-COOH) |

| ~157 (quartet) | Amide Carbonyl (-NHCO) |

| ~116 (quartet) | Trifluoromethyl Carbon (-CF₃) |

| ~41 | Methylene Carbon (-CH₂) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of solid this compound is expected to show characteristic absorption bands for its amide, carboxylic acid, and trifluoromethyl groups.

Expected FTIR Spectral Data (Solid, ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H stretch (Amide) |

| ~1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Amide I) |

| ~1560 | Strong | N-H bend (Amide II) |

| ~1210 | Very Strong | C-F stretch (asymmetric) |

| ~1150 | Very Strong | C-F stretch (symmetric) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Crystal Structure and X-ray Diffraction (XRD)

The solid-state packing and crystal structure of this compound can be determined by single-crystal or powder X-ray diffraction. No public crystal structure data is currently available for this compound. The presence of a sharp melting point suggests a crystalline nature. Amino acid derivatives are known to form extensive hydrogen-bonding networks, which would be expected for this compound, involving the carboxylic acid and amide groups.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the solid this compound sample to a fine, homogeneous powder using a mortar and pestle.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Instrument Setup: Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.54 Å).

-

Data Acquisition: Scan the sample over a 2θ range of approximately 5° to 50°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) provides a fingerprint of the crystalline phase(s) present. This pattern can be used for phase identification, purity assessment, and determination of unit cell parameters if the structure is unknown.

Other Physical Properties

Solubility Profile

The solubility of this compound is dictated by the balance between the polar glycine backbone and the hydrophobic trifluoroacetyl group. It is expected to have moderate solubility in polar protic solvents and limited solubility in nonpolar organic solvents.

Predicted Solubility Profile:

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | Sparingly Soluble | The hydrophobic CF₃ group reduces aqueous solubility compared to glycine.[2] |

| Methanol / Ethanol | Soluble | Good hydrogen bonding capability. |

| Acetone | Moderately Soluble | Polar aprotic solvent. |

| Dichloromethane | Sparingly Soluble | Lower polarity. |

| Hexane | Insoluble | Nonpolar solvent. |

Experimental Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-5 mL) of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or quantitative NMR.

-

Calculation: The solubility is reported as mg/mL or mol/L.

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability, decomposition, and phase transitions of the material.

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would show a sharp endothermic peak corresponding to the melting point at approximately 120-121 °C. The absence of other thermal events before this point would indicate good thermal stability up to melting.

-

Thermogravimetric Analysis (TGA): A TGA curve would show the onset of decomposition, likely at a temperature significantly above the melting point. For many amino acid derivatives, decomposition occurs above 200 °C.[3]

Experimental Protocol: TGA/DSC

-

Sample Preparation: Accurately weigh 3-5 mg of solid this compound into an aluminum DSC pan or a ceramic TGA crucible.

-

Instrument Setup: Place the sample in the instrument furnace alongside an empty reference pan/crucible.

-

Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 300 °C).

-

Data Analysis: Analyze the resulting thermograms to determine the melting temperature and enthalpy of fusion (from DSC) and the onset of decomposition (from TGA).

Hygroscopicity

Hygroscopicity is the tendency of a solid to absorb moisture from the atmosphere. While glycine itself is hygroscopic, the nonpolar trifluoroacetyl group may reduce this tendency.[4] A formal assessment is necessary to determine its behavior under varying humidity.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place a known mass of the sample in the DVS instrument.

-

Equilibration: Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.

-

Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing RH steps (e.g., from 0% to 90% and back down in 10% increments).

-

Data Analysis: The instrument records the mass change at each RH step. A plot of mass change versus RH reveals the hygroscopic nature of the material, including the amount of water absorbed and whether any phase changes occur.

Visualized Workflows

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a solid material like this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

N-(Trifluoroacetyl)glycine is a crystalline solid with physical properties that are influenced by both its amino acid backbone and its trifluoroacetyl moiety. This guide has consolidated the available data and provided a framework for its comprehensive characterization. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the pharmaceutical and chemical sciences, enabling consistent and thorough analysis of this important synthetic building block. Further research to populate a public database with specific experimental results for this compound is highly encouraged.

References

- 1. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-(Trifluoroacetyl)glycine (TFA-Gly-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Trifluoroacetyl)glycine, a glycine derivative of significant interest in organic synthesis and drug discovery. The inclusion of a trifluoroacetyl group offers unique properties that are increasingly leveraged in medicinal chemistry to enhance metabolic stability and bioavailability.

Nomenclature

-

IUPAC Name: 2-[(2,2,2-trifluoroacetyl)amino]acetic acid[1][2]

-

Synonyms: TFA-Gly-OH, N-(Trifluoroacetyl)glycine, (2,2,2-trifluoroacetyl)glycine, TFA-Glycine, N-alpha-Trifluoroacetyl-glycine[1][3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for N-(Trifluoroacetyl)glycine.

| Property | Value | Source |

| CAS Number | 383-70-0 | [1][2][3][4][5] |

| Molecular Formula | C4H4F3NO3 | [1][3][4][5] |

| Molecular Weight | 171.07 g/mol | [1][2][3][4][5] |

| Appearance | White Solid / Powder | [2][3][4] |

| Melting Point | 120-121 °C | [4] |

| Boiling Point | 291.6°C | [3][4] |

| Density | 1.534 g/cm³ | [3][4] |

| Flash Point | 130°C | [3][4] |

| Solubility | Chloroform, DMSO | [3][4] |

| pKa | 2.99 ± 0.10 (Predicted) | [4] |

Experimental Protocols

Synthesis of N-(Trifluoroacetyl)glycine

This protocol describes the synthesis of N-(Trifluoroacetyl)glycine from glycine and ethyl trifluoroacetate.[4]

Materials:

-

Glycine

-

Methanol

-

Triethylamine (TEA)

-

Ethyl trifluoroacetate

-

Rotary evaporator

Procedure:

-

To a solution of glycine (22 mmol) in methanol (22 mL), add triethylamine (33 mmol, 1.5 eq.).

-

Stir the mixture for 5 minutes.

-

Add ethyl trifluoroacetate (29 mmol, 1.3 eq.) to the reaction mixture.

-

Continue stirring the reaction mixture for 24 hours at room temperature.

-

Upon completion of the reaction, remove the solvent by rotary evaporation to yield the crude product.

-

Further purification can be performed as needed.

Applications in Research and Development

N-(Trifluoroacetyl)glycine is a valuable building block in organic synthesis. The trifluoroacetyl group can serve as a protecting group for the amine functionality of glycine.[6] Its unique electronic properties also make it a useful moiety for introducing the trifluoromethyl group into larger molecules, a strategy often employed in drug design to improve pharmacokinetic properties.[2] It is utilized in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-(Trifluoroacetyl)glycine.

Caption: Workflow for the synthesis of N-(Trifluoroacetyl)glycine.

References

- 1. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 383-70-0 | Benchchem [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. N-(Trifluoroacetyl)glycine | 383-70-0 [chemicalbook.com]

- 5. N-(Trifluoroacetyl)glycine | 383-70-0 | FT40466 [biosynth.com]

- 6. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoroacetylation: An In-depth Technical Guide to a Versatile Protecting Group Strategy

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex, multi-step synthesis of pharmaceuticals and other bioactive molecules. Among the arsenal of available protecting groups, the trifluoroacetyl (TFA) group offers a unique combination of stability, mild cleavage conditions, and orthogonality, making it an invaluable tool for chemists. This technical guide provides a comprehensive overview of trifluoroacetylation as a protecting group strategy, with a focus on its application, quantitative data, and detailed experimental protocols.

Core Principles of Trifluoroacetylation

Trifluoroacetylation is the process of introducing a trifluoroacetyl group (CF₃CO-) onto a functional group, typically an amine, alcohol, or guanidine, to temporarily block its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the properties of the resulting trifluoroacetamide, trifluoroacetate, or trifluoroacetyl guanidine, rendering it stable to a range of reaction conditions.

Key Advantages:

-

Stability: The trifluoroacetyl group is stable to strongly acidic conditions, including nitrolysing media like nitric acid/oleum, making it suitable for reactions requiring harsh acidic environments.[1][2]

-

Mild Cleavage: Deprotection is readily achieved under mild basic or reductive conditions, ensuring the integrity of sensitive functional groups elsewhere in the molecule.[3][4][5]

-

Orthogonality: The TFA group is orthogonal to many common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), allowing for selective deprotection in complex synthetic sequences.[3][4][6]

-

Versatility: It can be used to protect a variety of functional groups, including primary and secondary amines, hydroxyl groups, and guanidines.[1][7]

Applications in Synthesis

The trifluoroacetyl protecting group has found widespread use in various areas of organic synthesis, most notably in:

-

Peptide Synthesis: In both solution-phase and solid-phase peptide synthesis (SPPS), the TFA group can be used to protect the N-terminus of amino acids or the side chains of residues like lysine.[8][9][10] Its orthogonality to Boc and Fmoc strategies provides valuable flexibility.[3][4]

-

Drug Development: The stability of the TFA group allows for the manipulation of other parts of a drug candidate molecule under conditions that might otherwise affect sensitive amine or hydroxyl functionalities.[11]

-

Synthesis of Energetic Materials: The resistance of trifluoroacetamides to strong nitrating agents has been exploited in the synthesis of energetic compounds.[2][12]

-

Guanidine Chemistry: The trifluoroacetyl group has been successfully employed as a protecting group for guanidines, a functional group present in many biologically active molecules.[3][4][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the trifluoroacetylation protecting group strategy, compiled from various literature sources.

| Functional Group | Protecting Reagent(s) | Typical Solvents | Reaction Conditions | Typical Yields | Citation(s) |

| Amines (Primary & Secondary) | Trifluoroacetic anhydride (TFAA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature | Excellent | [14] |

| Ethyl trifluoroacetate | Triethylamine | High | [15] | ||

| N-(Trifluoroacetyl)succinimide | - | - | Excellent | [14] | |

| Alcohols | Trifluoroacetic anhydride (TFAA) | Dichloromethane (DCM) | Room temperature | High | [16] |

| Guanidines | Trifluoroacetic anhydride (TFAA) | - | - | - | [3] |

Table 1: Summary of Protection Reactions

| Protected Group | Deprotection Reagent(s) | Typical Solvents | Reaction Conditions | Typical Yields | Citation(s) |

| N-Trifluoroacetyl | 0.1-0.2 M NaOH or LiOH | Water, Ethanol-water | Room temperature | High | [5] |

| K₂CO₃ or Na₂CO₃ | Methanol/Water | Room temperature | High | [5] | |

| NaBH₄ | Ethanol | - | High | [5] | |

| NH₃ | Methanol | - | High | [5] | |

| O-Trifluoroacetyl | Methanol or Ethanol | - | Mild conditions | High | [2] |

| Guanidino-Trifluoroacetyl | Potassium carbonate | Methanol/Water | Mild basic conditions | Quantitative | [13] |

Table 2: Summary of Deprotection Reactions

Experimental Protocols

General Procedure for Trifluoroacetylation of an Amine

This protocol describes a typical procedure for the protection of a primary or secondary amine using trifluoroacetic anhydride.

-

Dissolve the amine substrate in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.

General Procedure for the Deprotection of a Trifluoroacetamide

This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.

-

Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.

-

Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature.